molecular formula C14H17NO2 B084069 7-Diethylamino-4-methylcoumarin CAS No. 12224-03-2

7-Diethylamino-4-methylcoumarin

Cat. No. B084069
Key on ui cas rn: 12224-03-2
M. Wt: 231.29 g/mol
InChI Key: AFYCEAFSNDLKSX-UHFFFAOYSA-N
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Patent
US05616719

Procedure details

A solution of coumarin-1 (11.0 g, 47.5 mmol) in ethyl acetate (150 mL) was treated with 10% Pd/C (100 mg) in a parr bottle. The suspension was then hydrogenated at 80 psi and 80° C. for 6 hours. The suspension was filtered through a bed of celite to remove the Pd/C, and the celite bed washed with warm ethyl acetate (100 mL). The filtrate was concentrated and dried under vacuo to yield 11.0 g (100%) of the 3,4 -dihydrocoumarin (2) as an oil;
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
CCN([C:6]1[CH:11]=[CH:10][C:9]2[C:12](C)=[CH:13][C:14]([O:16][C:8]=2[CH:7]=1)=[O:15])CC>C(OCC)(=O)C.[Pd]>[O:16]1[C:8]2[C:9](=[CH:10][CH:11]=[CH:6][CH:7]=2)[CH2:12][CH2:13][C:14]1=[O:15]

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered through a bed of celite
CUSTOM
Type
CUSTOM
Details
to remove the Pd/C
WASH
Type
WASH
Details
the celite bed washed with warm ethyl acetate (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
dried under vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
O1C(=O)CCC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 156.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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